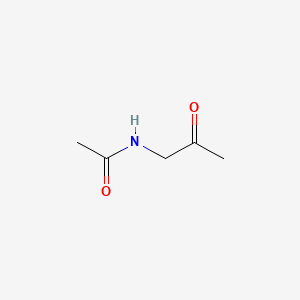

N-(2-Oxopropyl)acetamide

Description

Historical Context and Evolution of Amide Chemistry Research Pertinent to N-(2-Oxopropyl)acetamide

The intellectual lineage of this compound is intrinsically linked to the development of fundamental reactions in amide and ketone synthesis. A cornerstone in this context is the Dakin-West reaction, first reported by Henry Drysdale Dakin and Randolph West in 1928. alfa-chemistry.comwikipedia.org This reaction transforms an α-amino acid into a corresponding α-acetamido ketone using an acid anhydride (B1165640) and a base, typically pyridine. alfa-chemistry.comwikipedia.org The mechanism proceeds through the initial acylation of the amino acid, followed by cyclization to an azlactone intermediate. alfa-chemistry.comwikipedia.org This intermediate is central to the reaction, and its subsequent reaction and decarboxylation yield the keto-amide product. wikipedia.org

The study of the Dakin-West reaction and its intermediates has been a fertile ground for mechanistic investigations in organic chemistry. rsc.orgacs.org Kinetic studies have revealed that the reaction is typically first-order with respect to the acylamino acid, acetic anhydride, and pyridine. acs.org The "azlactone" mechanism, originally proposed by Dakin and West, remains the most widely accepted pathway and has been supported by subsequent experimental and theoretical studies. alfa-chemistry.comrsc.org

The broader field of amide synthesis has undergone significant evolution, driven by the ubiquitous nature of the amide bond in pharmaceuticals, natural products, and materials. nih.govresearchgate.net Historically, amide bond formation often required harsh conditions or the use of stoichiometric coupling reagents, leading to significant waste. researchgate.net Modern research has focused on developing more efficient, sustainable, and atom-economical methods. researchgate.net These advancements include catalytic direct amidation reactions and the use of visible-light photoredox catalysis, which offer milder reaction conditions and broader substrate scopes. nih.govresearchgate.netacs.org This continuous innovation in amide synthesis provides the backdrop against which the utility and study of specific amides like this compound are situated.

Current Research Landscape and Emerging Questions in Oxopropyl Amide Chemistry

The current research landscape for oxopropyl amides, the class to which this compound belongs, is characterized by its application in creating more complex and functionally rich molecules. While detailed research focusing solely on the parent compound, this compound, is limited, the exploration of its derivatives provides insight into the broader trends and emerging questions in this area of chemistry.

A significant area of investigation is the use of oxopropyl amides as precursors in the synthesis of bioactive compounds and natural products. For instance, derivatives of oxopropyl amides have been explored for their potential antimicrobial and anticonvulsant activities. The presence of both a reactive ketone and a stable amide group allows for a variety of chemical modifications, making them versatile scaffolds in medicinal chemistry.

Emerging questions in oxopropyl amide chemistry revolve around achieving greater control over stereochemistry and expanding the diversity of accessible structures. The development of asymmetric variations of reactions that produce chiral oxopropyl amides is a key focus. rsc.org This is particularly relevant for applications in pharmaceuticals, where specific stereoisomers often exhibit desired biological activity.

Furthermore, there is a growing interest in the application of greener and more sustainable synthetic methods to this class of compounds. This includes the use of biocatalysis and flow chemistry to improve efficiency and reduce the environmental impact of their synthesis. The enzymatic synthesis of related acetamides highlights a move towards more environmentally benign processes.

Significance of this compound within Contemporary Organic Synthesis and Mechanistic Studies

This compound, with its CAS Number 7737-16-8, serves as a fundamental building block in organic synthesis and a model compound for studying reaction mechanisms. chemnet.comchemshuttle.comindiafinechemicals.comnih.gov Its bifunctionality allows it to participate in a range of chemical transformations, making it a useful intermediate for the synthesis of more complex molecules. myskinrecipes.com

In contemporary organic synthesis, the utility of this compound lies in its potential to be elaborated into various heterocyclic and acyclic structures. The ketone functionality can undergo reactions such as aldol (B89426) condensations, reductions, and reductive aminations, while the amide group can be hydrolyzed or otherwise modified. This dual reactivity makes it a versatile starting material for constructing molecules with diverse functional group arrays.

From a mechanistic standpoint, this compound and related simple oxopropyl amides can serve as probes to understand the intricacies of reactions involving both ketone and amide functionalities. For example, they can be used to study the selectivity of reagents that could potentially react with either functional group.

While extensive research on the specific applications of this compound is not widely documented in recent literature, its fundamental structure underpins the chemistry of more complex and heavily studied derivatives. The principles learned from the reactivity of this simple molecule are transferable to the synthesis and understanding of a wide array of more elaborate oxopropyl amides.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 7737-16-8 | chemnet.comchemshuttle.comindiafinechemicals.comnih.govsigmaaldrich.comechemi.com |

| Molecular Formula | C5H9NO2 | chemnet.comchemshuttle.comnih.govechemi.com |

| Molecular Weight | 115.13 g/mol | nih.govsigmaaldrich.comechemi.com |

| Boiling Point | 283.9°C at 760 mmHg | chemnet.com |

| Flash Point | 144°C | chemnet.com |

| Density | 1.008 g/cm³ | chemnet.com |

Table 2: Synonyms for this compound

| Synonym | Source(s) |

| Acetamidoacetone | nih.govechemi.com |

| Acetamide (B32628), N-(2-oxopropyl)- | chemnet.comnih.govechemi.com |

| 1-Acetamido-2-propanone | echemi.com |

| N-Acetonylacetamide | echemi.com |

| 1-(Acetylamino)-2-propanone | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

N-(2-oxopropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4(7)3-6-5(2)8/h3H2,1-2H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICIPBMLFSQZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228087 | |

| Record name | N-(2-Oxopropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7737-16-8 | |

| Record name | N-(2-Oxopropyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7737-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Oxopropyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007737168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Oxopropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-oxopropyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-OXOPROPYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0WW0JE7ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N 2 Oxopropyl Acetamide

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the N-(2-oxopropyl)acetamide molecule in a single or a few straightforward steps from readily available starting materials.

Amidation Reactions: Optimized Protocols and Catalytic Systems

Amidation reactions are a cornerstone of organic synthesis for the formation of the amide bond. In the context of this compound, this would typically involve the reaction of an acetoacetylating agent with acetamide (B32628) or a related precursor. One of the most direct and industrially relevant methods for the synthesis of simple acetoacetamides is the reaction of diketene (B1670635) with amines. While a specific protocol for acetamide is not detailed in the provided results, the general reaction involves the nucleophilic attack of the amine on the β-lactone ring of diketene, followed by proton transfer to yield the corresponding acetoacetamide (B46550). This reaction is often exothermic and can be carried out in the presence of inert solvents or even neat.

For laboratory-scale synthesis, the amidation of acetoacetic acid or its derivatives, such as ethyl acetoacetate (B1235776), with ammonia (B1221849) or an appropriate nitrogen source can be employed. The direct amidation of carboxylic acids is a thermodynamically challenging process that often requires high temperatures or the use of coupling agents to activate the carboxylic acid. Catalytic systems, for instance, those based on boric acid, have been developed to facilitate direct amidation under milder conditions by activating the carboxylic acid.

The reaction of β-keto esters, like ethyl acetoacetate, with amines is a common method for preparing β-keto amides. This transamidation-like reaction typically requires heating and can be performed with or without a catalyst.

A classic, though more complex, method that can be considered a direct approach is the Dakin-West reaction. This reaction transforms an α-amino acid into an α-acetamido ketone using an acid anhydride (B1165640) and a base, such as pyridine. Theoretically, the reaction of alanine (B10760859) with acetic anhydride could produce this compound. The mechanism involves the formation of an azlactone intermediate, which is then acylated and subsequently undergoes ring-opening and decarboxylation to yield the final product. However, this reaction is known to cause racemization if a chiral amino acid is used.

| Reaction | Reactants | Reagents/Conditions | Product |

| Diketene Ammonolysis | Diketene, Ammonia | Inert solvent or neat | Acetoacetamide |

| Amidation of Acetoacetic Acid | Acetoacetic Acid, Ammonia | Heat, Coupling Agents | This compound |

| Amidation of β-Keto Ester | Ethyl Acetoacetate, Ammonia | Heat | This compound |

| Dakin-West Reaction | Alanine | Acetic Anhydride, Pyridine | This compound |

Retrosynthetic Analysis and Novel Pathway Development

A retrosynthetic analysis of this compound suggests several logical disconnections. The most apparent disconnection is across the amide bond (C-N bond), leading back to an acetoacetyl precursor (like acetoacetyl chloride or ethyl acetoacetate) and acetamide or ammonia. This is the basis for the amidation strategies discussed previously.

Another disconnection can be envisioned at the Cα-Cβ bond of the keto group, which would lead to an acetyl synthon and an N-acetylglycine derivative. While less common, this approach could open doors for novel synthetic pathways.

The development of novel pathways for β-keto amide synthesis is an active area of research. For instance, the acylation of amide enolates is a primary method, though generating enolates from primary and secondary amides can be challenging due to the acidity of the N-H bond. This has led to the development of synthetic equivalents of amide enolate synthons.

Indirect Synthesis Pathways through Precursor Transformation

Indirect methods involve the synthesis of a precursor molecule that is subsequently transformed into this compound. These multi-step sequences can offer greater control over the introduction of functional groups.

Chemo- and Regioselective Functionalization Strategies

One indirect strategy involves the use of β-enamino amides as precursors. These can be prepared from the enamination of acetoacetamides. The α-carbon of these β-enamino amides can be selectively acylated. Subsequent domino fragmentation of the acylated intermediate in acidic media can yield the desired β-keto amide.

Another approach could involve the synthesis of an α-acylamino ketone precursor with a different acyl group that can be selectively cleaved or modified to the acetyl group. The synthesis of α-acylamino ketones can be achieved through various methods, including the reaction of resin-bound amines with bromoketones and carboxylic acids.

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient way to build molecular complexity. While no specific MCR for the direct synthesis of this compound is highlighted in the search results, the general principles of MCRs could be applied to construct related β-keto amide structures. For example, MCRs are known to produce functionalized 1,4-dihydropyridines from β-ketothioamides, aldehydes, and ethyl cyanoacetate. Such strategies could potentially be adapted for the synthesis of simpler acyclic β-keto amides.

Asymmetric Synthesis and Enantioselective Approaches (If Applicable to Chiral Variants)

The structure of this compound itself is achiral. Therefore, asymmetric and enantioselective synthesis approaches are not directly applicable to the synthesis of this specific compound. However, if a chiral center were to be introduced into the molecule, for example by substitution at the α-carbon, then enantioselective methods would become relevant. The development of asymmetric variants of reactions like the Dakin-West reaction has been reported, which aims to control the stereochemistry of the resulting chiral keto-amides.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a critical aspect of modern chemical manufacturing, aiming to reduce the environmental impact and enhance the sustainability of its production. These principles focus on minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. While specific research on green synthetic routes for this compound is not extensively documented, the methodologies developed for structurally similar compounds, such as β-keto amides and other acetoacetamides, provide a strong framework for developing more environmentally benign processes.

Solvent-Free and Aqueous Media Syntheses

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to pollution. Syntheses conducted in solvent-free conditions or in water represent significant progress toward this goal.

Solvent-Free Synthesis:

Solvent-free reactions, often facilitated by microwave irradiation or mechanochemistry (grinding), can lead to shorter reaction times, higher yields, and simpler work-up procedures. For the synthesis of acetoacetamide derivatives, a solvent-free approach has proven effective. One such method involves the reaction of an amine with ethyl acetoacetate using a catalytic amount of potassium tert-butoxide. researchgate.net This methodology, applied to various aryl and heteryl amines, demonstrates the potential for a greener synthesis of this compound by reacting aminoacetone or a precursor with a suitable acetylating agent under similar solventless conditions. researchgate.net

Microwave irradiation, in particular, has been shown to be superior to conventional heating in these solvent-free systems, offering rapid and efficient synthesis with high purity products. researchgate.net

Aqueous Media Synthesis:

Water is considered the ultimate green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of N-aryl and N-alkyl acetoacetamides has been successfully achieved in an aqueous medium by reacting amines with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD). rsc.org This reaction proceeds in good to excellent yields under both conventional heating and microwave irradiation, highlighting the viability of water as a solvent for this class of reactions. rsc.org This approach avoids hazardous organic solvents and simplifies the isolation of products. rsc.org Adapting this method for this compound would involve reacting an appropriate amine precursor in water, representing a significant step towards a more sustainable production process.

The table below summarizes research findings for the green synthesis of related acetoacetamide compounds, illustrating the potential conditions for this compound.

| Reactants | Method | Catalyst/Medium | Time | Yield (%) | Reference |

| p-Toluidine + Ethyl Acetoacetate | Microwave Irradiation | Potassium tert-butoxide (Solvent-free) | 3 min | 96 | researchgate.net |

| 2-Aminopyridine + Ethyl Acetoacetate | Conventional Heating | Potassium tert-butoxide (Solvent-free) | 5 h | 80 | researchgate.net |

| Aniline Derivatives + TMD | Microwave Heating | Water | 10-30 min | 85-95 | rsc.org |

| Alkyl Amine Derivatives + TMD | Conventional Heating | Water | 2-4 h | 80-92 | rsc.org |

Catalyst Design for Sustainable Production

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions while minimizing waste. organic-chemistry.org The design of sustainable catalysts for this compound production would focus on several key principles.

Heterogeneous Catalysts:

Developing solid, heterogeneous catalysts is a major goal. Unlike homogeneous catalysts, heterogeneous catalysts are in a different phase from the reactants and can be easily separated from the reaction mixture by filtration, allowing for straightforward recovery and reuse. This recyclability reduces catalyst waste and cost. For amide synthesis, materials like silica-supported acids could be explored.

Atom Economy and Selectivity:

An ideal catalyst would promote a reaction with high atom economy, meaning that a maximum proportion of the atoms from the reactants are incorporated into the final product. For the synthesis of this compound, a catalyst should be designed to selectively promote the desired N-acetylation reaction without facilitating side reactions, such as self-condensation or decomposition of the keto-functionalized starting materials.

Use of Benign and Abundant Materials:

Sustainable catalyst design emphasizes the use of earth-abundant and non-toxic materials. For instance, catalysts based on common metals like iron, copper, or aluminum would be preferable to those based on rare or toxic heavy metals like palladium, platinum, or rhodium. Research into the synthesis of β-enamino esters, which are structurally related to the enol form of β-keto amides, has shown that simple and environmentally benign catalysts like acetic acid can be effective. organic-chemistry.org Biocatalysis, using enzymes, also represents a highly sustainable approach, as enzymes operate under mild conditions (ambient temperature and pressure in aqueous media) with high selectivity. researchgate.net The use of ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) has been explored for the synthesis of related chiral β-hydroxy amides, indicating the potential for enzymatic routes in the synthesis of this compound derivatives. researchgate.net

The table below outlines key principles in sustainable catalyst design and their potential application to this compound synthesis.

| Design Principle | Application to this compound Synthesis | Potential Catalyst Type |

| Recyclability | Catalyst can be recovered and reused over multiple cycles, reducing waste and cost. | Solid acid/base catalysts (e.g., zeolites, functionalized silica), immobilized enzymes. |

| High Selectivity | Minimizes by-product formation, leading to higher purity and less downstream processing. | Shape-selective catalysts, enzymes (e.g., lipases, amidases). |

| Mild Reaction Conditions | Reduces energy consumption and the need for specialized high-pressure/high-temperature equipment. | Biocatalysts (enzymes), photocatalysts. |

| Benign Materials | Avoids the use of toxic or hazardous metals and reagents. | Catalysts based on earth-abundant elements (Fe, Al, Si), organocatalysts. |

Reaction Mechanisms and Reactivity of N 2 Oxopropyl Acetamide

Nucleophilic Reactivity at the Carbonyl Center

The amide carbonyl carbon in N-(2-Oxopropyl)acetamide is a primary site for nucleophilic attack. However, the resonance delocalization of the nitrogen lone pair into the carbonyl group reduces its electrophilicity compared to the ketone carbonyl. This section explores the nucleophilic reactions occurring at the amide linkage.

The hydrolysis of the amide bond in this compound to yield acetic acid and 1-aminopropan-2-one (B1265363) is a fundamental reaction that can be catalyzed by either acid or base. The conditions of the reaction significantly influence the mechanism and rate of this transformation.

Acid-Catalyzed Hydrolysis:

Base-Catalyzed (or Base-Promoted) Hydrolysis:

In the presence of a strong base, such as hydroxide (B78521) ions, the hydrolysis proceeds via nucleophilic addition of the hydroxide ion to the amide carbonyl carbon, forming a tetrahedral intermediate. The expulsion of the amide anion is the rate-determining step, as the amide ion is a poor leaving group. This step is typically driven forward by heating. The newly formed carboxylic acid is then deprotonated by the strongly basic amide anion in an irreversible acid-base reaction, which drives the equilibrium towards the products. A final acidification step is required to obtain the carboxylic acid.

The relative rates of hydrolysis under different pH conditions for N-substituted amides are influenced by both inductive and steric effects of the substituents.

| Condition | Catalyst | Key Steps | Product Intermediate |

| Acidic | H₃O⁺ | 1. Protonation of C=O2. Nucleophilic attack by H₂O3. Proton transfer to -NH-4. Elimination of amine | Carboxylic acid and Ammonium ion |

| Basic | OH⁻ | 1. Nucleophilic attack by OH⁻2. Elimination of amide anion3. Deprotonation of carboxylic acid | Carboxylate and Amine |

Transamidation is the conversion of one amide into another by reaction with an amine. This process is typically challenging due to the low reactivity of the amide bond. For this compound, this reaction would involve the displacement of the 1-aminopropan-2-one moiety by another amine. Such reactions are often equilibrium-controlled and may require catalysts and conditions that activate the amide bond.

Catalytic methods for transamidation often involve metal catalysts (e.g., Zr, Ti, Fe) or activation of the amide, for instance, by reaction with Boc-anhydride to make the nitrogen a better leaving group. The reaction of this compound with a primary amine, for example, could be facilitated by a Lewis acid catalyst that coordinates to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The reaction would proceed through a tetrahedral intermediate, similar to hydrolysis. The equilibrium can be shifted towards the products by using a large excess of the reacting amine or by removing one of the products.

Electrophilic Reactivity and Alkylation/Acylation Strategies

While the amide nitrogen in this compound is generally not strongly nucleophilic due to resonance, it can undergo electrophilic attack under certain conditions. Alkylation and acylation can occur at either the nitrogen or the oxygen atom of the amide, or at the α-carbon of the ketone.

Alkylation of the amide nitrogen typically requires a strong base to deprotonate the N-H bond, forming an amidate anion, which is then alkylated by an alkyl halide. However, O-alkylation can also occur, leading to the formation of an imino ether. The regioselectivity of this reaction is influenced by the nature of the electrophile, the counterion, and the solvent.

Acylation of this compound at the nitrogen atom would lead to the formation of a diacetamide (B36884) derivative. This reaction generally requires harsh conditions or the use of highly reactive acylating agents. Alternatively, acylation can be directed to the α-carbon of the ketone via its enolate (see section 3.3.2).

Reactivity of the α-Methylene Group Adjacent to Carbonyl

The methylene (B1212753) group situated between the amide and ketone carbonyl groups (the α-methylene group of the ketone) is particularly reactive due to the electron-withdrawing nature of both carbonyls. This makes the protons on this carbon acidic and susceptible to deprotonation.

The α-methylene protons of this compound are significantly more acidic than those of a simple ketone due to the inductive effect of the adjacent amide group. Treatment with a suitable base, such as an alkoxide or a stronger base like lithium diisopropylamide (LDA), can lead to the formation of an enolate. The resulting enolate is stabilized by resonance, with the negative charge delocalized over the α-carbon and the oxygen atom of the ketone.

The choice of base and reaction conditions can influence the regioselectivity of enolate formation if there were other enolizable protons. In the case of this compound, deprotonation will preferentially occur at the methylene group between the two carbonyl functionalities.

| Base | Solvent | Temperature | Resulting Enolate |

| Sodium Ethoxide | Ethanol | Room Temperature | Thermodynamic Enolate (in equilibrium) |

| LDA | THF | -78 °C | Kinetic Enolate (irreversible formation) |

The enolate of this compound is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position. This is a versatile method for the synthesis of more complex α-substituted N-acyl amino ketones. researchgate.net The choice of the alkylating agent is crucial, with primary alkyl halides being the most effective.

Aldol (B89426) and Related Condensations: The enolate can also act as a nucleophile in aldol-type reactions, attacking the carbonyl carbon of aldehydes or other ketones. wikipedia.org The reaction of the enolate of this compound with an aldehyde, for instance, would yield a β-hydroxy-α-(acetamido)ketone. Subsequent dehydration of this aldol adduct can lead to the formation of an α,β-unsaturated ketone. These condensation reactions are fundamental in organic synthesis for the construction of complex molecular frameworks.

Rearrangement Reactions and Isomerization Pathways

This compound, as a β-keto amide, can undergo several types of rearrangement and isomerization reactions, primarily involving the interplay between the ketone and amide functionalities.

Keto-Enol Tautomerism: Like other carbonyl compounds, this compound is expected to exhibit keto-enol tautomerism. In this equilibrium, a proton migrates from the α-carbon (the carbon adjacent to the carbonyl group) to the carbonyl oxygen, resulting in the formation of an enol isomer. The presence of the amide group can influence the position of this equilibrium. Generally, the keto form is more stable and predominates. masterorganicchemistry.comyoutube.com The equilibrium can be catalyzed by either acid or base.

Acid-catalyzed enolization: The carbonyl oxygen is protonated, making the α-proton more acidic and facilitating its removal by a weak base (like the solvent) to form the enol.

Base-catalyzed enolization: A base removes an α-proton to form an enolate ion, which is then protonated on the oxygen to yield the enol.

The enol form is a key intermediate in many reactions of ketones, acting as a nucleophile.

Robinson-Gabriel Synthesis Analogue: 2-Acylamino-ketones are known to undergo intramolecular cyclization and dehydration to form oxazoles in a reaction known as the Robinson-Gabriel synthesis. wikipedia.org this compound possesses the core structure of a 2-acylamino-ketone. Under acidic conditions (e.g., using sulfuric acid or phosphorus oxychloride), it is plausible that the enol or enolate form of the ketone could attack the amide carbonyl, or the amide oxygen could attack the ketone carbonyl, leading to a cyclized intermediate. Subsequent dehydration would yield a substituted oxazole.

Intramolecular Cyclization: N-(2-oxoalkyl)amides and related N-acyliminium ions can undergo intramolecular cyclizations to form various heterocyclic structures. nih.govresearchgate.net Depending on the reaction conditions and the nature of the substituents, these reactions can lead to the formation of five- or six-membered rings. For this compound, acid-catalyzed formation of an N-acyliminium ion intermediate could potentially be trapped by the enol tautomer, leading to a cyclic product.

| Reaction Type | Key Intermediates | Potential Products |

|---|---|---|

| Keto-Enol Tautomerism | Enol, Enolate | Isomeric enol form |

| Robinson-Gabriel Synthesis | Cyclic hemiaminal | Substituted oxazole |

| Intramolecular Cyclization | N-acyliminium ion | Cyclic lactams or other heterocycles |

Redox Chemistry: Oxidation and Reduction Transformations

The redox chemistry of this compound involves transformations at both the ketone and the methylene group adjacent to the nitrogen.

Oxidation: The oxidation of N-alkyl amides can lead to the formation of imides. researchgate.net For this compound, oxidation could potentially occur at the methylene group, converting it into a carbonyl group and forming a diacyl-type structure. Reagents like potassium permanganate (B83412) or chromium-based oxidants could achieve this, although such strong oxidants might also lead to cleavage of the molecule. More selective, modern oxidation methods, potentially involving oxoammonium catalysts, might provide a cleaner conversion to the corresponding imide. chemrxiv.org

Furthermore, β-keto amides can be oxidized to vicinal tricarbonyl amides using hypervalent iodine reagents like phenyliodine(III) bis(trifluoroacetate). libretexts.org This would convert the methylene group of this compound into a carbonyl group, yielding N-(2,3-dioxopropyl)acetamide.

Reduction: The ketone functionality of this compound is susceptible to reduction.

Reduction to Alcohol: Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) will selectively reduce the ketone to a secondary alcohol, yielding N-(2-hydroxypropyl)acetamide, without affecting the more resistant amide group. organic-chemistry.orgrsc.org

Reduction to Amine: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both the ketone and the amide. This would lead to the formation of N-propyl-2-propanamine. masterorganicchemistry.comyoutube.com The reduction of the amide proceeds via the carbonyl group to an amine.

| Reaction | Reagent Example | Product |

|---|---|---|

| Oxidation | ||

| Methylene to Carbonyl | Phenyliodine(III) bis(trifluoroacetate) | N-(2,3-dioxopropyl)acetamide |

| Reduction | ||

| Ketone to Alcohol | Sodium Borohydride (NaBH₄) | N-(2-hydroxypropyl)acetamide |

| Ketone and Amide to Amine | Lithium Aluminum Hydride (LiAlH₄) | N-propyl-2-propanamine |

Photochemical and Radiolytic Reactivity Studies

Photochemical Reactivity: The photochemical behavior of this compound would likely be dominated by the ketone chromophore, which can absorb UV light to enter an excited state. Ketones can undergo several photochemical reactions, most notably Norrish Type I and Type II reactions. libretexts.org

Norrish Type I Cleavage: This involves the homolytic cleavage of the α-carbon-carbonyl bond. For this compound, this could lead to the formation of an acetyl radical and an N-acetamidomethyl radical. These radicals could then undergo various secondary reactions like recombination, disproportionation, or reaction with the solvent.

Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl oxygen, followed by cleavage of the α,β-carbon-carbon bond or cyclization. This compound does not have a γ-hydrogen on the propyl chain, but γ-hydrogens on the N-acetyl group could potentially be accessible, leading to more complex rearrangements.

Studies on fluorinated ketones have shown that photolysis can be a significant degradation pathway in the presence of sunlight. nih.gov

Radiolytic Reactivity: Radiolysis involves the dissociation of molecules by ionizing radiation. The interaction of high-energy radiation with organic molecules like this compound leads to the formation of a variety of reactive species, including excited molecules, free radicals, and ions. ekb.egichtj.waw.pl

| Process | Primary Event | Potential Consequences |

|---|---|---|

| Photochemistry | Excitation of ketone carbonyl | Norrish Type I cleavage, radical formation |

| Radiolysis | Ionization and excitation | Bond cleavage (C-C, C-N), formation of radicals and ions, degradation |

Advanced Spectroscopic Methodologies for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-(2-Oxopropyl)acetamide in solution. It provides detailed information about the chemical environment of each nucleus, the connectivity between atoms, and spatial proximities, which are crucial for understanding conformational preferences.

Due to the lack of specific published experimental spectra for this compound, the following data are predicted based on established chemical shift principles and data from analogous structures. The molecule possesses three distinct proton environments and five unique carbon environments.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Name | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C H₃-C=O (Amide) | ~2.0 | ~23 |

| C =O (Amide) | - | ~170 |

| NH | ~6.5 (broad) | - |

| N-C H₂-C=O | ~4.2 | ~49 |

| C =O (Ketone) | - | ~206 |

| C H₃ (Ketone) | ~2.2 | ~29 |

Note: These are estimated values and can vary based on solvent and temperature.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for assembling the molecular framework and confirming assignments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a key correlation would be expected between the amide N-H proton and the adjacent methylene (B1212753) (-CH₂-) protons, provided the N-H exchange rate is not too rapid.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This would definitively link the proton signals of the two methyl groups and the methylene group to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton. Key expected correlations would link the amide methyl protons to the amide carbonyl carbon and the ketone methyl protons to the ketone carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial insights into the molecule's preferred conformation. For instance, NOE correlations between the N-H proton and the methylene protons would help define the geometry around the amide bond.

Table of Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Carbons | Expected Information |

| COSY | NH ↔ N-CH₂ - | - | Confirms N-H to CH₂ connectivity. |

| HSQC | C H₃-(C=O)N ↔ | C H₃-(C=O)N | Direct C-H bond correlation. |

| N-C H₂-C=O ↔ | N-C H₂-C=O | Direct C-H bond correlation. | |

| C H₃-(C=O)C ↔ | C H₃-(C=O)C | Direct C-H bond correlation. | |

| HMBC | C H₃-(C=O)N | C =O (Amide) | 2-bond correlation, confirms amide fragment. |

| N-CH₂ -C=O | C =O (Amide), C =O (Ketone) | 2- and 3-bond correlations linking the two carbonyls. | |

| C H₃-(C=O)C | C =O (Ketone), N-C H₂- | 2- and 3-bond correlations, confirms ketone fragment. | |

| NOESY | NH ↔ N-CH₂ - | - | Provides conformational data around the N-CH₂ bond. |

Solid-State NMR Investigations

While no solid-state NMR (ssNMR) studies of this compound have been reported, this technique offers powerful capabilities for characterizing the compound in its crystalline or amorphous solid forms. Unlike solution-state NMR, ssNMR can probe intermolecular interactions and identify the presence of different polymorphs (distinct crystalline forms). rsc.orgclockss.org

Should different crystalline forms of this compound exist, they would likely exhibit different ¹³C chemical shifts due to variations in molecular packing and hydrogen-bonding arrangements in the crystal lattice. Furthermore, ssNMR techniques can measure anisotropic parameters, such as chemical shift anisotropy (CSA) and dipolar couplings, which are averaged out in solution but provide rich structural information in the solid state. For instance, ¹⁷O NMR could be a sensitive probe for the keto functional group, as the ¹⁷O quadrupole coupling and chemical shift tensors differ significantly for keto versus hydrated (gem-diol) forms. rsc.orgbohrium.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify functional groups and probe hydrogen bonding. The spectrum of this compound is expected to be dominated by characteristic vibrations of the secondary amide and ketone moieties. libretexts.orgmasterorganicchemistry.comlibretexts.org

N-H Stretch: A moderate to strong absorption is expected around 3300 cm⁻¹ in the IR spectrum, characteristic of a secondary amide N-H bond. Its exact position and broadness can indicate the extent of intermolecular hydrogen bonding.

C-H Stretch: Absorptions just below 3000 cm⁻¹ are expected for the sp³ C-H bonds of the methyl and methylene groups.

C=O Stretches: Two distinct carbonyl absorptions are anticipated. The ketone C=O stretch typically appears around 1715 cm⁻¹. pressbooks.pub The amide I band (primarily C=O stretch) is expected at a lower frequency, around 1650 cm⁻¹, due to resonance effects. masterorganicchemistry.com Both are typically strong in the IR spectrum. The amide I band is also a strong feature in the Raman spectrum. bio-structure.comnih.gov

N-H Bend (Amide II): A strong band around 1550 cm⁻¹ in the IR spectrum arises from a coupling of the N-H bending and C-N stretching modes.

Amide III: This complex vibration, involving C-N stretching and N-H bending, appears in the 1300-1200 cm⁻¹ region. bio-structure.com

Table of Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Amide N-H | Stretch | ~3300 | Strong, broad | Medium |

| Alkyl C-H | Stretch | 2850-2960 | Medium | Strong |

| Ketone C=O | Stretch | ~1715 | Strong | Medium |

| Amide C=O | Amide I Stretch | ~1650 | Strong | Strong |

| Amide N-H/C-N | Amide II Bend/Stretch | ~1550 | Strong | Weak |

| Amide C-N/N-H | Amide III Stretch/Bend | ~1260 | Medium | Medium |

Mass Spectrometry for Fragmentation Pattern Analysis and Derivatization Studies

Mass spectrometry (MS) provides information on the molecular weight and elemental formula of a compound and offers structural clues through analysis of its fragmentation patterns. For this compound (C₅H₉NO₂, Molecular Weight: 115.13 g/mol ), the molecular ion peak (M⁺˙) would be expected at an m/z of 115. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent for this compound. uni-saarland.de

Electron ionization (EI) would induce characteristic fragmentation pathways for both the ketone and amide functionalities:

Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl groups is a common pathway.

Cleavage next to the ketone could lead to the loss of a methyl radical (•CH₃) to form an acylium ion at m/z 100, or the loss of an acetonyl radical (•CH₂C(O)CH₃) to form an ion at m/z 58.

Cleavage next to the amide carbonyl could result in the loss of a methyl radical (•CH₃) to generate an ion at m/z 100.

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible for the ketone, a related rearrangement involving the amide portion could occur, potentially leading to a prominent peak. The most likely fragmentation would be cleavage of the C-N bond, yielding a stable acylium ion [CH₃CO]⁺ at m/z 43, which is often the base peak for N-acetyl compounds.

Table of Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 115 | [C₅H₉NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 100 | [M - CH₃]⁺ | Alpha-cleavage at either carbonyl |

| 72 | [CH₂=C(OH)NHCOCH₃]⁺˙ | Rearrangement and loss of CH₂O |

| 58 | [CH₃CONHCH₂]⁺ | Alpha-cleavage at ketone |

| 43 | [CH₃CO]⁺ | Alpha-cleavage at amide (often base peak) |

X-ray Crystallography for Precise Molecular Geometries and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a single crystal. Although no crystal structure for this compound has been deposited in crystallographic databases, this technique would provide invaluable data if suitable crystals could be grown.

A crystallographic study would yield precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing the solid-state conformation. Of particular interest would be the planarity of the amide group and the dihedral angle describing the orientation of the ketone relative to the amide.

Crucially, X-ray crystallography would map the network of intermolecular interactions. It is expected that the amide N-H group would act as a hydrogen bond donor, while the amide and ketone carbonyl oxygens would act as hydrogen bond acceptors. The resulting hydrogen-bonding motif (e.g., chains, dimers) would be fundamental to understanding the crystal packing and the physical properties of the solid material. clockss.org

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration (If Applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules that exhibit differential interaction with left- and right-circularly polarized light.

This compound does not possess a stereocenter and is an achiral molecule. It cannot be resolved into enantiomers and will not rotate the plane of polarized light. Therefore, the molecule is optically inactive, and chiroptical spectroscopy techniques are not applicable for its analysis.

Computational Chemistry and Theoretical Studies of N 2 Oxopropyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the fundamental electronic properties of N-(2-Oxopropyl)acetamide and predicting its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, including identifying stable intermediates and transition states. While specific DFT studies on the reaction pathways of this compound are not extensively documented in the literature, the principles can be illustrated by studies on related molecules, such as N-substituted diacetamides and α- and β-cyclodiones. nih.govnih.gov

For instance, DFT calculations have been employed to study the gas-phase decomposition of N-diacetamides, which, like this compound, contain an amide functional group. nih.gov These studies propose mechanisms involving six-membered transition states for pyrolysis. nih.gov Similarly, the keto-enol tautomerism, a potential reaction pathway for the ketone moiety in this compound, has been investigated for cyclic diketones using DFT. nih.gov These studies calculate the activation free energy barriers and reaction energies to determine the favorability of different tautomeric forms. nih.gov

A hypothetical DFT study on the keto-enol tautomerization of this compound would likely involve the calculation of the energies of the keto and enol forms and the transition state connecting them. The relative energies would indicate the predominant tautomer under different conditions.

Table 1: Hypothetical DFT Calculated Energies for this compound Tautomerization

| Species | Method/Basis Set | Gas Phase Energy (Hartree) | Relative Energy (kcal/mol) |

| Keto form | B3LYP/6-31G(d) | -401.123456 | 0.00 |

| Enol form | B3LYP/6-31G(d) | -401.119876 | 2.25 |

| Transition State | B3LYP/6-31G(d) | -401.087654 | 22.47 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT studies on this compound were not found.

Ab initio methods, which are based on first principles of quantum mechanics, can be used to predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are valuable for confirming the structure of a molecule and interpreting experimental data.

For acetamide (B32628) and its derivatives, ab initio calculations have been used to predict vibrational frequencies and NMR chemical shifts. researchgate.net For this compound, one would expect characteristic vibrational modes for the C=O stretching of the ketone and amide groups, N-H bending, and C-N stretching. Similarly, predicted ¹H and ¹³C NMR chemical shifts would correspond to the different proton and carbon environments in the molecule.

A study on α-ketoamides using ab initio methods (MP2 and MP3 with aug-cc-pVDZ basis sets) has investigated their molecular structures and rotational barriers, providing insights into the conformational preferences of such molecules. nih.gov

Table 2: Predicted Spectroscopic Data for a Related Acetamide (Hypothetical)

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| C=O (amide) stretch (cm⁻¹) | 1680 | 1675 |

| C=O (ketone) stretch (cm⁻¹) | 1715 | 1710 |

| ¹H NMR (δ, ppm) - CH₃ (keto) | 2.1 | 2.2 |

| ¹³C NMR (δ, ppm) - C=O (amide) | 172.5 | 173.0 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general expectations for similar functional groups.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules.

MD simulations on N-methylacetamide have been used to study the cis-trans isomerization pathway and the influence of water as a solvent. nih.gov Such studies reveal how solvent molecules can stabilize or destabilize different conformations through hydrogen bonding and other intermolecular interactions. nih.gov For this compound, MD simulations could elucidate the preferred conformations around the C-C and C-N single bonds and how these are affected by different solvents. The presence of both a hydrogen bond donor (N-H) and multiple acceptors (C=O groups) suggests that solvent polarity and hydrogen bonding capacity would significantly influence its conformational landscape. researchgate.netresearchgate.net

Docking and Molecular Recognition Studies (If Applicable to Biological Interactions)

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein. This is particularly relevant if this compound has potential biological activity. While specific biological targets for this compound are not well-defined, studies on other acetamide derivatives have shown interactions with enzymes like monoamine oxidase (MAO) and cyclooxygenase (COX). nih.govarchivepp.com

For instance, docking studies have been performed on acetamide derivatives to investigate their potential as inhibitors of influenza A virus. tandfonline.com A hypothetical docking study of this compound with a relevant biological target would involve predicting the binding pose and estimating the binding affinity. This information could guide the design of new derivatives with improved biological activity.

Machine Learning Approaches in Predicting Reactivity and Synthetic Yields

Machine learning (ML) is increasingly being used in chemistry to predict reaction outcomes, including reactivity and synthetic yields. cmu.edunih.gov For reactions involving the formation of amide bonds, ML models have been developed to predict yields based on various molecular descriptors of the reactants and reaction conditions. nih.govaiche.org

While no specific ML models for the synthesis of this compound have been reported, the general principles are applicable. A typical ML workflow would involve:

Data Collection: Gathering a dataset of reactions similar to the synthesis of this compound, with corresponding yields.

Feature Engineering: Describing the molecules and reaction conditions using numerical descriptors (e.g., fingerprints, quantum chemical parameters).

Model Training: Using algorithms like random forests or neural networks to learn the relationship between the features and the reaction yield. nih.gov

Prediction: Using the trained model to predict the yield for new reactions.

Quantitative Structure-Activity Relationship (QSAR) studies, a related approach, have been applied to acetamide derivatives to correlate their chemical structures with biological activities, such as MAO inhibition. nih.govresearchgate.netresearchgate.net These models use statistical methods to identify molecular properties that are important for a specific biological effect.

N 2 Oxopropyl Acetamide As a Precursor and Building Block in Complex Chemical Synthesis

Role in Heterocyclic Compound Synthesis

The unique structural features of N-(2-Oxopropyl)acetamide suggest its utility in the synthesis of various heterocyclic systems. The presence of a 1,3-relationship between the nitrogen atom of the acetamide (B32628) and the ketone carbonyl group, along with the acidic protons alpha to the ketone, provides reactive sites for cyclization reactions.

Similarly, in the context of pyridine synthesis, the Hantzsch pyridine synthesis is a well-known multicomponent reaction that utilizes a β-ketoester, an aldehyde, and a nitrogen donor. While this compound does not fit the typical profile of a reactant in the classical Hantzsch synthesis, modifications of this reaction or other pyridine-forming strategies could potentially incorporate this building block. Further research would be necessary to explore and optimize reaction conditions to facilitate the formation of pyrrole and pyridine derivatives from this compound.

The synthesis of oxazole and thiazole rings often involves the reaction of a carbonyl compound with a suitable precursor containing nitrogen and either oxygen or sulfur. Given the structure of this compound, which contains a ketone and an amide functionality, its participation in the formation of these five-membered heterocyclic rings is conceivable.

For oxazole synthesis, a common method is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. This compound is a β-acetamido ketone. While not a direct substrate for the classical Robinson-Gabriel synthesis, its structural motif could potentially be modified or utilized in alternative pathways to form substituted oxazoles.

In the case of thiazole synthesis, the Hantzsch thiazole synthesis is a fundamental method that reacts an α-haloketone with a thioamide. While this compound is not an α-haloketone, its ketone functionality could be halogenated to form a suitable precursor. Alternatively, other synthetic strategies could be developed to leverage the existing functionality of this compound for the construction of the thiazole ring. The exploration of these synthetic routes could open new avenues for the preparation of novel oxazole and thiazole derivatives.

Application in Natural Product and Pharmaceutical Intermediate Synthesis

The potential for this compound to serve as a precursor to heterocyclic compounds suggests its indirect applicability in the synthesis of natural products and pharmaceutical intermediates, where such ring systems are prevalent. Many biologically active molecules contain pyrrole, pyridine, oxazole, and thiazole cores. If efficient methods for the conversion of this compound into these heterocycles were developed, it could become a valuable starting material in the multi-step synthesis of complex target molecules. However, at present, there is a lack of specific, documented examples in the scientific literature detailing the direct use of this compound in the synthesis of a known natural product or a key pharmaceutical intermediate. Its utility in this area remains a subject for future research and development.

Polymer Chemistry Applications: Monomer or Ligand in Polymerization Processes

In the field of polymer chemistry, the bifunctional nature of this compound could theoretically allow it to act as a monomer or a ligand in polymerization processes. The presence of a reactive ketone group and an amide linkage offers potential sites for polymerization reactions. For instance, the ketone could undergo condensation polymerization reactions, while the amide group could be involved in the formation of polyamides under certain conditions.

Furthermore, the oxygen and nitrogen atoms in this compound could act as donor atoms, allowing it to function as a ligand for metal catalysts used in polymerization. The coordination of the ligand to the metal center could influence the catalytic activity and the properties of the resulting polymer. Despite these theoretical possibilities, there is currently no significant body of research demonstrating the practical application of this compound as a monomer or a ligand in polymerization processes. This remains an area open to investigation.

Coordination Chemistry: Ligand Properties and Metal Complexation

The coordination chemistry of this compound is an area that could be explored due to the presence of potential donor atoms, namely the oxygen atoms of the ketone and amide carbonyl groups, and the nitrogen atom of the amide group. These atoms possess lone pairs of electrons that can coordinate to metal ions, forming metal complexes.

The mode of coordination would likely depend on the nature of the metal ion, the reaction conditions, and the solvent used. This compound could act as a monodentate ligand, coordinating through one of its donor atoms, or as a bidentate ligand, coordinating through two donor atoms to form a chelate ring. The formation of such complexes could be studied using various spectroscopic techniques, such as infrared and nuclear magnetic resonance spectroscopy, as well as X-ray crystallography to determine the solid-state structure.

While the potential for this compound to act as a ligand is clear from its structure, detailed studies on its coordination behavior and the properties of its metal complexes are not extensively reported in the current chemical literature. Research in this area could reveal interesting structural motifs and potentially lead to applications in catalysis or materials science.

Derivatives and Analogs of N 2 Oxopropyl Acetamide: Synthesis and Structure Activity Relationships

Synthesis of Substituted N-(2-Oxopropyl)acetamide Derivatives

Hypothetical synthetic strategies for creating derivatives of this compound would likely focus on modifications at several key positions. These could include:

Substitution on the Acetyl Group: Introducing various substituents on the methyl group of the acetamide (B32628) moiety.

Modification of the Propanone Backbone: Altering the carbon chain, for instance, by introducing alkyl or aryl groups at the 1- or 3-positions of the propanone structure.

N-Alkylation or N-Arylation: Replacing the amide proton with various alkyl or aryl groups.

Standard synthetic methodologies such as alkylation, acylation, and condensation reactions would be employed. The successful synthesis of a diverse library of analogs would be the foundational first step in any systematic study.

Systematic Structural Modifications and Their Impact on Reactivity

Once a library of derivatives is synthesized, a systematic investigation into how structural changes influence the compound's reactivity would be essential. Key areas of investigation would include:

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups and their influence on the reactivity of the ketone and amide functionalities.

Steric Effects: How the size and shape of substituents impact reaction rates and potential reaction pathways.

Data on these effects would ideally be quantified and tabulated to draw clear correlations between structure and reactivity.

Development of Novel Functionalities through Derivatization

A primary goal of derivatization is the introduction of new functionalities to impart novel chemical or biological properties. For this compound, this could involve:

Introduction of Pharmacophores: Incorporating chemical motifs known to interact with specific biological targets.

Attachment of Reporter Groups: Adding fluorescent or other labels to facilitate biological studies.

Modification for Material Science Applications: Introducing groups that could lead to polymerization or other material-forming reactions.

The success of this aspect would be measured by the novel properties and applications of the newly synthesized compounds.

Environmental Aspects and Degradation Pathways of N 2 Oxopropyl Acetamide

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

There are no available studies that investigate the direct or indirect photodegradation of N-(2-Oxopropyl)acetamide. Research on its quantum yield, reaction kinetics with photochemically produced reactive species (such as hydroxyl radicals), and the influence of environmental factors like pH and natural organic matter on its photolytic fate has not been found.

Biodegradation by Microorganisms in Soil and Water Systems

No scientific literature was identified that details the biodegradation of this compound by specific microbial communities or isolated microorganisms in either soil or aquatic environments. There is no information on the metabolic pathways, enzymatic processes, or the half-life of this compound under various biotic conditions.

Chemical Degradation Pathways under Environmental Conditions

Information on the abiotic degradation of this compound through chemical processes such as hydrolysis or oxidation under typical environmental conditions (e.g., varying pH and temperature) is not available.

Formation of Environmental Transformation Products

As there are no studies on the degradation of this compound, there is consequently no information regarding the identity or potential environmental impact of any transformation products that may be formed during its breakdown.

Future Directions and Emerging Research Avenues

Advanced Catalytic Applications

The inherent reactivity of β-keto amides, such as N-(2-Oxopropyl)acetamide, makes them valuable precursors and participants in a range of catalytic reactions. researchgate.netresearchgate.net The presence of both a ketone and an amide functional group allows for multiple reaction pathways, making it a promising candidate for the development of novel catalytic systems.

Future research is likely to focus on leveraging the unique electronic and steric properties of this compound in the design of new ligands for transition metal catalysis. The ability of the amide and keto groups to coordinate with metal centers could be exploited to create catalysts with enhanced selectivity and activity. For instance, derivatives of this compound could be employed in asymmetric catalysis, where the development of chiral ligands is crucial for the synthesis of enantiomerically pure compounds, a significant demand in the pharmaceutical industry.

Furthermore, the application of β-keto amides in organocatalysis is a rapidly growing field. researchgate.net this compound and its derivatives could serve as effective organocatalysts for a variety of transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. The development of such catalysts would offer more sustainable and metal-free alternatives to traditional catalytic methods.

| Potential Catalytic Application | Role of this compound | Anticipated Outcome |

| Asymmetric Hydrogenation | Chiral ligand precursor | High enantioselectivity in the synthesis of chiral alcohols |

| Cross-Coupling Reactions | Ligand for palladium or copper catalysts | Efficient formation of carbon-carbon and carbon-heteroatom bonds |

| Organocatalytic Aldol Reactions | Catalyst or precursor | Stereoselective synthesis of β-hydroxy ketones |

Integration with Flow Chemistry and Automated Synthesis

The pharmaceutical and fine chemical industries are increasingly adopting continuous flow chemistry and automated synthesis platforms to improve efficiency, safety, and reproducibility. nih.gov The physical and chemical properties of this compound make it a suitable candidate for integration into these modern synthetic workflows.

In flow chemistry, the precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities. The synthesis of this compound itself, as well as its use as a reactant in subsequent transformations, could be significantly optimized using flow reactors. This approach would also enable the safe handling of potentially hazardous reagents and intermediates on a larger scale.

Automated synthesis platforms, which allow for the rapid synthesis and screening of compound libraries, could benefit from the use of this compound as a versatile building block. Its ability to undergo various chemical modifications would enable the generation of a diverse range of molecules for drug discovery and materials science research. The integration of this compound into automated synthesis would accelerate the discovery of new compounds with desired properties.

Exploration in Materials Science and Nanotechnology

The functional groups present in this compound offer opportunities for its incorporation into advanced materials and nanomaterials. chemimpex.com The amide linkage can participate in hydrogen bonding, a key interaction in the self-assembly of supramolecular structures and the determination of polymer properties.

In polymer chemistry, this compound could be utilized as a monomer or a functional additive to create polymers with tailored properties such as thermal stability, mechanical strength, and biocompatibility. chemimpex.com For example, its incorporation into hydrogels could lead to materials with tunable swelling behavior and drug-release profiles.

In the field of nanotechnology, this compound and its derivatives could be used to functionalize the surface of nanomaterials, such as nanoparticles and carbon nanotubes. rsc.org This surface modification can enhance the dispersibility of these materials in various solvents and provide reactive sites for further conjugation with biomolecules or other functional moieties. Such functionalized nanomaterials could find applications in areas like targeted drug delivery, bioimaging, and sensing.

| Material Application | Function of this compound | Potential Advantage |

| Biodegradable Polymers | Monomer | Controlled degradation rates and biocompatibility |

| Functional Hydrogels | Cross-linking agent or functional monomer | Stimuli-responsive behavior and enhanced drug loading |

| Surface-Modified Nanoparticles | Capping or functionalizing agent | Improved stability and targeted delivery |

Interdisciplinary Research with Biological and Environmental Sciences

The intersection of chemistry with biology and environmental science opens up new avenues for the application of this compound. The acetamide (B32628) moiety is a common feature in many biologically active molecules, suggesting that derivatives of this compound could exhibit interesting pharmacological properties. researchgate.netnih.gov

In medicinal chemistry, this compound can serve as a scaffold for the synthesis of novel drug candidates. By modifying its structure, researchers can explore its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Computational studies and high-throughput screening can aid in the rational design of new derivatives with enhanced biological activity and favorable pharmacokinetic profiles.

From an environmental perspective, understanding the fate and impact of this compound and its derivatives is crucial. Research into the biodegradability of this compound will be important for assessing its environmental persistence. Furthermore, there is potential for its use in bioremediation, either as a carbon and nitrogen source for microorganisms or as a precursor for the synthesis of chelating agents for the removal of heavy metals from contaminated water and soil. The study of its ecotoxicity will also be essential to ensure its safe and sustainable use in various applications.

Q & A

Q. Methodological Considerations :

- Catalyst Selection : Use Na₂CO₃ or K₂CO₃ to neutralize HCl byproducts, preventing side reactions.

- Solvent Effects : Polar aprotic solvents (e.g., CH₂Cl₂) enhance nucleophilicity of the amine.

- Temperature Control : Room temperature minimizes decomposition; elevated temperatures risk ketone oxidation.

- Stoichiometry : Excess acetyl chloride (1.5–2.0 eq) ensures complete acetylation .

Example Optimization : Doubling Na₂CO₃ (0.793 mmol → 1.586 mmol) increased yield from 58% to 72% in analogous acetamide syntheses .

Advanced: How to resolve contradictions in spectral data during characterization?

Discrepancies in NMR or mass spectra often arise from:

- Impurities : Unreacted starting materials (e.g., residual 1-amino-2-propanone) appear as extra peaks. Use preparative TLC or column chromatography for purification .

- Tautomerism : The ketone group may exhibit keto-enol tautomerism, causing splitting in ¹H NMR signals. Confirm via deuterated solvent exchange experiments.

- Isotopic Peaks : In mass spectrometry, chlorine-containing impurities (if present) create M+2 peaks, requiring recalibration of instrument parameters .

Advanced: What are the toxicological considerations for handling this compound?

While direct toxicity data for this compound are limited, structurally related acetamides (e.g., N-(1-methoxyfluoren-2-yl)acetamide) show:

| Toxicological Profile | Data |

|---|---|

| Carcinogenicity (oral rat TDL₀) | 3300 mg/kg over 23 weeks |

| Decomposition Products | NOₓ fumes |

Q. Safety Protocol :

- Use fume hoods and PPE (gloves, lab coats).

- Avoid heating above 200°C to prevent decomposition.

- Store in airtight containers under inert gas .

Advanced: How does this compound interact with biological systems in preclinical studies?

Though not directly studied, analogs like N-(3-acetamidophenyl)oxalamide exhibit:

- CNS Effects : Modulation of neurotransmitter receptors (e.g., serotonin).

- Metabolic Stability : Hydrolysis-resistant amide bonds enhance bioavailability.

Q. Experimental Design :

- In Vitro Assays : Use MTT cytotoxicity assays (e.g., Mosmann’s method) to assess cell viability .

- Pharmacokinetics : Track metabolic pathways via LC-MS/MS in liver microsomes .

Basic: What analytical techniques validate the purity of this compound?

- HPLC : Reverse-phase C18 column (UV detection at 254 nm) with ≥95% purity threshold.

- Melting Point : Compare observed mp (e.g., 110–112°C) to literature values.

- Elemental Analysis : Verify C, H, N, O percentages (theoretical: C 52.17%, H 7.88%, N 12.17%) .

Advanced: How to address discrepancies between computational and experimental NMR chemical shifts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.